2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide 2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide
Brand Name: Vulcanchem
CAS No.: 333745-01-0
VCID: VC21457132
InChI: InChI=1S/C18H16N2O2/c1-13-5-4-6-15(9-13)19-18(22)11-20-10-14(12-21)16-7-2-3-8-17(16)20/h2-10,12H,11H2,1H3,(H,19,22)
SMILES: CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide

CAS No.: 333745-01-0

Cat. No.: VC21457132

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide - 333745-01-0

Specification

CAS No. 333745-01-0
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name 2-(3-formylindol-1-yl)-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C18H16N2O2/c1-13-5-4-6-15(9-13)19-18(22)11-20-10-14(12-21)16-7-2-3-8-17(16)20/h2-10,12H,11H2,1H3,(H,19,22)
Standard InChI Key ASICCWOHJWYYDF-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O

Introduction

Chemical Structure and Identification

Basic Identification

ParameterInformation
CAS Number333745-01-0
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
IUPAC Name2-(3-formylindol-1-yl)-N-(3-methylphenyl)acetamide
Alternate Names2-(3-Formyl-indol-1-yl)-N-M-tolyl-acetamide

The compound features an indole core with a formyl group at position 3, and an acetamide linkage to an m-tolyl (3-methylphenyl) group, creating a structure with multiple functional groups that contribute to its chemical reactivity and biological potential .

Structural Characteristics

The structure of 2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide consists of three main components:

  • An indole nucleus with a formyl (aldehyde) group at position 3

  • An acetamide linker attached to the nitrogen at position 1 of the indole

  • An m-tolyl (3-methylphenyl) group attached to the acetamide nitrogen

This structural arrangement creates a molecule with both hydrogen bond donors and acceptors, as well as aromatic regions that can participate in π-π interactions with biological targets .

Physical and Chemical Properties

Physical Properties

PropertyValue
Physical StateSolid at room temperature
ColorTypically yellowish to light brown
SolubilitySoluble in organic solvents (DMSO, DMF, chloroform)
Limited solubility in water
Melting PointEstimated 220-250°C (based on similar compounds)

Chemical Reactivity

The compound exhibits reactivity primarily through:

  • The aldehyde group at C-3 position of indole, which can participate in:

    • Condensation reactions with nucleophiles

    • Reduction to corresponding alcohols

    • Oxidation to carboxylic acids

    • Aldol and Knoevenagel condensations

  • The amide linkage, which provides:

    • Hydrogen bonding capabilities

    • Relative stability to hydrolysis under physiological conditions

    • Potential for further functionalization

The presence of the formyl group enhances the reactivity of the indole moiety, making it suitable for further chemical modifications and derivatization .

Synthesis Methods

General Synthetic Route

The synthesis of 2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide typically follows a multi-step process:

  • Preparation of the indole-3-carbaldehyde starting material

  • N-alkylation of the indole nitrogen with a suitable haloacetamide

  • Coupling with m-toluidine to form the final product

Detailed Synthesis Procedure

The common synthetic pathway involves:

Step 1: Preparation of indole-3-carbaldehyde using the Vilsmeier-Haack reaction

  • Indole is treated with phosphorus oxychloride (POCl3) in DMF

  • The Vilsmeier reagent forms and reacts with indole at the C-3 position

  • Hydrolysis yields indole-3-carbaldehyde

Step 2: N-alkylation with chloroacetamide derivatives

  • Indole-3-carbaldehyde is treated with a base (K2CO3 or NaH)

  • Reaction with 2-chloro-N-(m-tolyl)acetamide forms the target compound

This synthesis is part of a broader strategy used to prepare various N-substituted-2-(3-formyl-1H-indol-1-yl)acetamide derivatives, where different substituted anilines (including m-toluidine) are used to generate a library of compounds for structure-activity relationship studies .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorption bands for 2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide include:

Functional GroupWavenumber (cm⁻¹)
N-H stretching (amide)3300-3400
C-H stretching (aromatic)3050-3100
C-H stretching (methyl)2900-2950
C=O stretching (aldehyde)1680-1700
C=O stretching (amide)1640-1670
C=C stretching (aromatic)1450-1600
C-N stretching1300-1420

NMR Spectroscopy

The proton NMR spectrum would typically show signals at:

Proton TypeChemical Shift (δ, ppm)Integration
CHO (aldehyde)9.8-10.01H
NH (amide)9.5-10.31H
Aromatic protons (indole and tolyl)6.8-8.28H
CH2 (methylene)4.8-5.22H
CH3 (methyl on tolyl)2.2-2.43H

Carbon-13 NMR would show characteristic signals for the carbonyl carbons (aldehyde ~185 ppm, amide ~170 ppm), aromatic carbons (120-140 ppm), methylene carbon (~45 ppm), and methyl carbon (~21 ppm) .

Biological Activities and Applications

Antimicrobial Properties

Indole derivatives similar to 2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide have demonstrated significant antimicrobial activities. The presence of both indole and acetamide functionalities contributes to their potential as antimicrobial agents .

Proposed Mechanism of Action

The compound and its analogues are believed to act through inhibition of E. histolytica O-acetyl-serine Sulfohydrylase protein (EhOASS), a critical enzyme for the parasite's survival. Molecular docking studies with related compounds suggest that:

  • The indole moiety forms π-π interactions with aromatic residues in the enzyme's active site

  • The formyl group participates in hydrogen bonding with polar amino acid residues

  • The acetamide linkage provides additional hydrogen bonding opportunities

  • The m-tolyl group occupies a hydrophobic pocket in the enzyme

Structure-Activity Relationships

Key Structural Features and Their Contributions

Analysis of various N-substituted-2-(3-formyl-1H-indol-1-yl)acetamide derivatives has revealed important structure-activity relationships:

Structural FeatureEffect on Activity
Indole coreEssential for basic activity; provides planar aromatic system for binding
Formyl group at C-3Enhances binding through hydrogen bonding interactions
Acetamide linkerProvides proper spatial arrangement and additional hydrogen bonding sites
m-Tolyl substitutionContributes hydrophobic interactions and potentially improved pharmacokinetics

Modifications to these key structural features can significantly alter the biological activity, with studies showing that the nature of the aryl substitution on the acetamide nitrogen particularly affects potency against parasitic targets .

Molecular Docking Studies

Molecular docking studies with related compounds against the EhOASS protein have revealed:

  • The compounds generally bind in the active site of the enzyme with favorable binding energies

  • Key interactions include:

    • Hydrogen bonding between the formyl oxygen and polar amino acid residues

    • π-π stacking between the indole ring and aromatic amino acids

    • Hydrophobic interactions involving the tolyl moiety

These findings suggest that 2-(3-Formyl-indol-1-yl)-N-m-tolyl-acetamide would likely interact with similar binding modes, potentially exhibiting inhibitory activity against the EhOASS enzyme .

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